2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
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Description
2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride, also known as 2-Amino-1-(4-dimethylaminophenyl)ethanone HCl, is an organic compound with a molecular formula of C10H15ClN2O. It is an important intermediate in the synthesis of various drugs and chemical materials. This compound has a wide range of applications in the field of pharmaceuticals, biochemistry, and chemical engineering.
Scientific Research Applications
Synthesis of Novel Materials and Analytical Techniques
The synthesis and characterization of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone derivatives have been extensively studied for their potential in creating new materials and analytical methods. For instance, the test purchase, identification, and synthesis of bk-2C-B, a cathinone analogue of phenethylamine, utilized analytical techniques including NMR, GC-MS, and X-ray crystallography, showcasing the compound's relevance in forensic analysis and substance identification (Power et al., 2015). Furthermore, the synthesis of donor-π-acceptor chalcones highlighted its use in studying optical properties and physicochemical behavior, indicating potential applications in photonic and electronic devices (Khan et al., 2016).
Antimicrobial and Antioxidant Applications
Several studies have demonstrated the antimicrobial and antioxidant potential of derivatives of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone. For example, (Z)-N-(1-(2-(2-amino-3-(dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone analogs were synthesized and showed significant antimicrobial and hydrogen peroxide scavenging activities (Malhotra et al., 2013). This points to their potential use in developing new antimicrobial agents and antioxidants.
Anticancer Research
The compound and its derivatives have been explored for their anticancer properties. For instance, novel anilino-3H-pyrrolo[3,2-f]quinoline derivatives showed high antiproliferative activity by intercalating with DNA, inhibiting DNA topoisomerase II, and potentially inducing apoptosis, underscoring their promise as anti-cancer agents (Via et al., 2008).
Analytical and Synthetic Chemistry
In analytical and synthetic chemistry, the compound serves as a precursor or intermediate in the synthesis of various complex molecules. The I(2)-CF(3)SO(3)H promoted sp(3) C-H bond diarylation protocol for synthesizing bis(4-(dimethylamino)phenyl)-1-aryl ethanones integrates multiple reactions in a single reactor, showcasing its utility in organic synthesis and the development of novel synthetic routes (Zhu et al., 2012).
properties
IUPAC Name |
2-amino-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)9-5-3-8(4-6-9)10(13)7-11;/h3-6H,7,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJBHJZWUEQNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500070 |
Source
|
Record name | 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride | |
CAS RN |
152278-03-0 |
Source
|
Record name | 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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